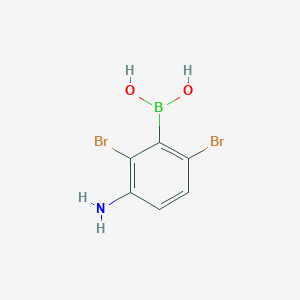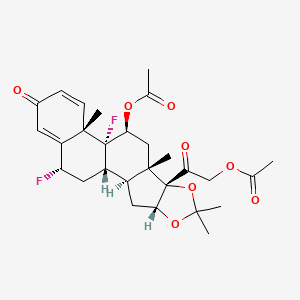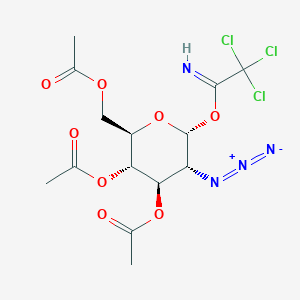
NA4 N-Glycan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NA4 N-Glycan is a type of N-linked glycan, which is a carbohydrate structure attached to proteins through an asparagine residue. N-glycans play crucial roles in various biological processes, including protein folding, stability, and cell signaling. This compound is characterized by its specific structure, which includes a core of N-acetylglucosamine residues linked to mannose and other sugar residues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NA4 N-Glycan typically involves enzymatic and chemical methods. Enzymatic methods use glycosyltransferases to add sugar residues to a growing glycan chain. Chemical methods involve the use of protecting groups and selective activation of glycosyl donors to achieve the desired glycan structure .
Industrial Production Methods: Industrial production of this compound often employs automated sample preparation systems, such as the GlycoWorks® RapiFluor-MS N-Glycan kit. This method accelerates the preparation process and improves detection sensitivity. The process involves enzymatic release of N-glycans from glycoproteins, followed by labeling with fluorescent tags for analysis .
Análisis De Reacciones Químicas
Types of Reactions: NA4 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products Formed: The major products formed from these reactions include modified glycans with altered sugar residues, which can be used to study the biological functions of this compound and its interactions with other molecules .
Aplicaciones Científicas De Investigación
NA4 N-Glycan has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study glycosylation processes and develop new synthetic methods. In biology, it plays a role in understanding protein folding and cell signaling. In medicine, this compound is used as a biomarker for various diseases and in the development of glycan-based therapeutics. In industry, it is employed in the production of biopharmaceuticals and the analysis of glycoproteins .
Mecanismo De Acción
NA4 N-Glycan exerts its effects through its interactions with proteins and other molecules. It influences protein folding, stability, and cell signaling by modifying the glycosylation patterns of proteins. The molecular targets of this compound include glycosyltransferases and glycosidases, which are enzymes involved in the synthesis and processing of glycans. The pathways involved in its mechanism of action include the endoplasmic reticulum and Golgi apparatus, where glycosylation occurs .
Comparación Con Compuestos Similares
NA4 N-Glycan is unique in its specific structure and biological functions. Similar compounds include other N-glycans, such as NA2 and NA3, which have different sugar residues and branching patterns. This compound is distinguished by its specific arrangement of sugar residues, which gives it unique properties and functions .
Conclusion
This compound is a vital compound in the study of glycosylation and its biological implications. Its unique structure and properties make it an essential tool in various scientific research applications, from understanding protein folding to developing new therapeutics. The preparation methods, chemical reactions, and mechanism of action of this compound provide valuable insights into its role in biology and medicine.
Propiedades
Fórmula molecular |
C90H150N6O66 |
|---|---|
Peso molecular |
2372.2 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C90H150N6O66/c1-20(108)91-39-51(120)68(30(11-101)140-78(39)137)153-80-41(93-22(3)110)54(123)73(35(16-106)146-80)159-88-67(136)75(160-90-77(162-83-44(96-25(6)113)56(125)72(34(15-105)149-83)158-87-65(134)60(129)48(117)29(10-100)144-87)66(135)74(36(17-107)150-90)154-81-42(94-23(4)111)53(122)70(32(13-103)147-81)156-85-63(132)58(127)46(115)27(8-98)142-85)50(119)38(151-88)19-139-89-76(161-82-43(95-24(5)112)55(124)71(33(14-104)148-82)157-86-64(133)59(128)47(116)28(9-99)143-86)61(130)49(118)37(152-89)18-138-79-40(92-21(2)109)52(121)69(31(12-102)145-79)155-84-62(131)57(126)45(114)26(7-97)141-84/h26-90,97-107,114-137H,7-19H2,1-6H3,(H,91,108)(H,92,109)(H,93,110)(H,94,111)(H,95,112)(H,96,113)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78?,79-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-/m1/s1 |
Clave InChI |
NMOVOKGRXPIVPX-NEKOLARASA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)NC(=O)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)NC(=O)C)O)O)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)NC(=O)C)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)



![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)



